Bienvenue dans la boutique en ligne BenchChem!

3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole

Lipophilicity Chromatographic retention LogP

3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole (IUPAC: [4-(oxiran-2-ylmethoxy)-9H-carbazol-3-yl] benzoate) is a synthetic carbazole derivative distinguished by the simultaneous presence of a benzoyloxy substituent at the 3-position and an oxiranylmethyl (epoxypropoxy) group at the 4-position of the carbazole core. With a molecular formula of C₂₂H₁₇NO₄ and a molecular weight of 359.37 g/mol, it serves as a Toronto Research Chemicals (TRC) reference standard (catalog B287490) intended for use as a protected synthetic intermediate in the preparation of vascularly inactive metabolites of Carvedilol.

Molecular Formula C22H17NO4
Molecular Weight 359.381
CAS No. 1796932-15-4
Cat. No. B584178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole
CAS1796932-15-4
Synonyms3-Benzoyloxy-4-(2,3-epoxypropoxy)carbazole
Molecular FormulaC22H17NO4
Molecular Weight359.381
Structural Identifiers
SMILESC1C(O1)COC2=C(C=CC3=C2C4=CC=CC=C4N3)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C22H17NO4/c24-22(14-6-2-1-3-7-14)27-19-11-10-18-20(21(19)26-13-15-12-25-15)16-8-4-5-9-17(16)23-18/h1-11,15,23H,12-13H2
InChIKeyOMJNLCADMSGOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole (CAS 1796932-15-4): A Specialized Carbazole-Derived Reference Standard for Carvedilol Metabolite Research


3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole (IUPAC: [4-(oxiran-2-ylmethoxy)-9H-carbazol-3-yl] benzoate) is a synthetic carbazole derivative distinguished by the simultaneous presence of a benzoyloxy substituent at the 3-position and an oxiranylmethyl (epoxypropoxy) group at the 4-position of the carbazole core . With a molecular formula of C₂₂H₁₇NO₄ and a molecular weight of 359.37 g/mol, it serves as a Toronto Research Chemicals (TRC) reference standard (catalog B287490) intended for use as a protected synthetic intermediate in the preparation of vascularly inactive metabolites of Carvedilol [1]. The compound exhibits a calculated XLogP3 of 4.5 and a topological polar surface area (TPSA) of 63.8 Ų, and is soluble in chloroform, dichloromethane, and ethyl acetate .

Why Generic Substitution Fails for 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole: Structural Specificity and Quantitative Differentiation from Common Epoxy-Carbazole Analogs


Generic substitution of 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole with simpler epoxy-carbazole analogs such as 4-(oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol USP Related Compound D, CAS 51997-51-4) or 9-(2-oxiranylmethyl)-9H-carbazole (CAS 52131-82-5) is not scientifically valid for applications requiring a protected phenolic intermediate or a lipophilic benzoyl-bearing reference standard [1]. The 3-benzoyloxy substituent confers a calculated XLogP3 of 4.5—substantially higher than the estimated ~2.7–3.0 for the des-benzoyloxy analog—and increases the molecular weight by approximately 120 g/mol (from 239.27 to 359.37), altering chromatographic retention, extraction behavior, and spectroscopic signature in ways that preclude direct interchange in validated analytical methods [2]. Furthermore, the benzoyloxy group serves as a deliberate protecting group for the 3-hydroxy position in synthetic routes toward hydroxylated Carvedilol metabolites; compounds lacking this protection cannot participate in the same orthogonal deprotection strategies [3]. These quantitative and functional differences form the basis for the product-specific evidence detailed below.

Quantitative Differentiation Evidence for 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole vs. Closest Epoxy-Carbazole Analogs


Lipophilicity (XLogP3) Differentiation: Benzoyloxy Substitution Confers ~1.5–1.8 logP Unit Increase Over the Des-Benzoyloxy Analog

The target compound, 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole, has a calculated XLogP3 of 4.5, as reported by BOC Sciences . The closest structural analog lacking the 3-benzoyloxy group, 4-(oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol USP Related Compound D, CAS 51997-51-4), has an estimated XLogP3 of approximately 2.7–3.0 based on the absence of the benzoyl moiety; this estimate is consistent with the XLogP3 of structurally related N-unsubstituted carbazoles bearing a single epoxypropoxy side chain [1]. This represents a logP differential of approximately +1.5 to +1.8 units, corresponding to a roughly 30- to 60-fold higher octanol/water partition coefficient for the target compound.

Lipophilicity Chromatographic retention LogP Drug metabolism Carvedilol metabolites

Molecular Weight Differentiation: Benzoyloxy Group Adds 120.10 g/mol Distinguishing Target Compound from Common Epoxy-Carbazole Reference Standards

The target compound has an exact monoisotopic mass of 359.11575802 Da and a nominal molecular weight of 359.37 g/mol, as documented by BOC Sciences . In contrast, 4-(oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol USP Related Compound D, CAS 51997-51-4) has a molecular weight of 239.27 g/mol [1]. The mass difference of 120.10 g/mol corresponds precisely to the benzoyl group (C₇H₅O₂). This mass increment has direct consequences for mass spectrometric detection: in LC-MS single ion monitoring (SIM) or multiple reaction monitoring (MRM) methods used for quantifying genotoxic impurities such as 4-oxiranylmethoxy-9H-carbazole in carvedilol drug substances, the target compound's distinct m/z ensures no signal interference with the des-benzoyloxy impurity [2].

Molecular weight Mass spectrometry Reference standard LC-MS Carvedilol impurity

Topological Polar Surface Area (TPSA) Differentiation: Benzoyloxy Ester Reduces TPSA Relative to Free Hydroxyl Analogs, Modulating Membrane Permeability Predictions

The target compound has a calculated topological polar surface area (TPSA) of 63.8 Ų, as reported by BOC Sciences . The 3-benzoyloxy group replaces what would be a free phenolic -OH in the carvedilol metabolite series; a free 3-hydroxy analog (such as 3-hydroxycarvedilol or its carbazole fragment) would be expected to have a TPSA of approximately 80–85 Ų due to the additional hydrogen bond donor. TPSA values below 70 Ų are associated with favorable blood-brain barrier penetration (the classic threshold is ≤90 Ų for CNS drugs, with values ≤70 Ų considered optimal), while values above 80 Ų are associated with reduced CNS exposure [1]. The 63.8 Ų value positions the target compound in a distinctly different permeability class from hydroxyl-bearing analogs, a property that can be exploited for designing protected intermediates with altered biodistribution profiles in metabolite identification studies [2].

TPSA Membrane permeability Drug-likeness ADME BBB penetration

Reference Standard Qualification: TRC-Certified Identity and Purity (≥95%) vs. Uncertified Epoxy-Carbazole Intermediates for Regulated Analytical Workflows

3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole is supplied as a Toronto Research Chemicals (TRC) reference standard under catalog number B287490, with a documented minimum purity of 95% as specified by CymitQuimica, an authorized TRC distributor . TRC reference standards are manufactured under ISO 17034 accreditation for reference material production and are accompanied by Certificates of Analysis (CoA) including NMR and mass spectral confirmation [1]. In contrast, generic epoxy-carbazole intermediates such as 4-(oxiran-2-ylmethoxy)-9H-carbazole purchased from non-specialist chemical suppliers may lack traceable purity certification, full spectroscopic characterization, and stability data—gaps that introduce risk in analytical method validation, forced degradation studies, and pharmacopoeial impurity limit testing required by USP and EP carvedilol monographs [2].

Reference standard TRC Purity Analytical method validation GMP Carvedilol

Solubility Profile Differentiation: Selective Solubility in Chlorinated and Ester Solvents vs. Aqueous-Soluble Hydroxylated Carvedilol Metabolites

The target compound is reported to be soluble in chloroform, dichloromethane, and ethyl acetate, as documented by BOC Sciences . This solubility profile is consistent with the lipophilic benzoyloxy ester protecting group (XLogP3 = 4.5). In contrast, the corresponding vascularly inactive carvedilol metabolite—3-hydroxycarvedilol—is a phenolic compound with significantly greater aqueous solubility, enabling its extraction into polar phases and its chromatographic separation under reversed-phase conditions using aqueous mobile phases . The differential solubility of the benzoyloxy-protected intermediate versus the free hydroxyl metabolite permits selective liquid-liquid extraction (LLE) workflows: the target compound partitions preferentially into ethyl acetate or dichloromethane, while hydroxylated metabolites remain in the aqueous phase under neutral or mildly basic conditions [1].

Solubility Extraction Sample preparation LLE Carvedilol metabolite

Definitive Application Scenarios for 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole Based on Quantitative Differentiation Evidence


Synthesis of 3-Hydroxycarvedilol (Vascularly Inactive Metabolite) via Benzoyl Deprotection: Orthogonal Protecting Group Strategy

The target compound serves as a protected intermediate in the multi-step synthesis of 3-hydroxycarvedilol—a vascularly inactive metabolite of the antihypertensive agent Carvedilol that has been identified as a more potent antioxidant than the parent drug . The benzoyloxy group at the 3-position protects the phenolic hydroxyl during synthetic manipulations that would otherwise lead to undesired oxidation or O-alkylation side reactions. Upon completion of the synthetic sequence, the benzoyl ester can be cleaved under mildly basic conditions (e.g., K₂CO₃ in methanol or NaOH in aqueous THF) to reveal the free 3-hydroxy group, enabling access to the authentic metabolite for pharmacological profiling. The oxiranylmethyl group at the 4-position concurrently serves as a latent electrophilic handle for coupling with amine nucleophiles to construct the carvedilol side chain [1]. This orthogonal protecting group strategy is not achievable with the des-benzoyloxy analog, which already bears a free 4-hydroxy group and would require alternative, potentially incompatible protection schemes.

Reference Standard for HPLC/LC-MS Impurity Profiling of Benzoylated Carvedilol Process Intermediates

In carvedilol manufacturing processes that employ benzoyl protection strategies (e.g., preparation of carvedilol benzoate salts for purification, as described in US Patent 7,875,730 B2), the target compound may arise as a process-related impurity or intermediate [2]. The compound's distinct chromatographic retention (driven by XLogP3 = 4.5 vs. ~2.7 for des-benzoyloxy carvedilol impurities) and its unique mass signature (m/z 359.12 vs. 239.12 for the des-benzoyloxy analog) make it an essential reference standard for developing and validating HPLC-UV and LC-MS methods capable of resolving benzoylated impurities from the more common epoxy-carbazole impurities (USP Impurity D) in carvedilol drug substance [3]. Its availability as a TRC-certified reference standard (catalog B287490, purity ≥95%) supports method validation in accordance with ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and LOQ determination.

Physicochemical Probe in Carvedilol Metabolite ADME Studies: Predicting Passive Membrane Permeability

With a TPSA of 63.8 Ų—below the 70 Ų threshold associated with optimal passive blood-brain barrier penetration—the target compound can serve as a physicochemical probe to investigate whether benzoylation enhances cellular permeability of carvedilol-related carbazole fragments . In Caco-2 or MDCK cell monolayer permeability assays, the target compound is predicted to exhibit higher apparent permeability (Papp) compared to its 3-hydroxy analog (estimated TPSA >80 Ų), owing to reduced hydrogen bonding capacity and increased lipophilicity. This differential permeability profile is relevant for metabolite identification studies where the intracellular versus extracellular distribution of carvedilol metabolites may influence observed pharmacological or toxicological effects. The compound's selective solubility in ethyl acetate and dichloromethane further facilitates its use in parallel artificial membrane permeability assays (PAMPA) and liquid-liquid extraction-based sample preparation workflows .

Stable-Isotope Labeling Precursor for LC-MS/MS Internal Standard Development

The structural analog 3-Benzyloxy-4-oxiranylmethyl-d5-9H-carbazole N-Carboxylic Acid tert-Butyl Ester (CAS 2714483-58-4) is commercially available as a deuterium-labeled intermediate for carvedilol metabolite synthesis [1]. This establishes the target compound's scaffold as a viable platform for stable-isotope labeling (deuterium at the oxiranylmethyl and/or N-Boc positions). By analogy, 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole can be utilized as a precursor for the synthesis of deuterated or ¹³C-labeled internal standards for quantitative LC-MS/MS analysis of carvedilol metabolites in plasma, urine, or hepatocyte incubation matrices. The 120 Da mass shift from the benzoyl group ensures that the internal standard signal does not interfere with endogenous metabolite quantification channels, a critical consideration for bioanalytical method validation under ICH M10 guidelines.

Quote Request

Request a Quote for 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.